N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar fluorinated pyrazole compounds have been shown to have a high binding affinity to the human estrogen alpha receptor (erα) . ERα plays a crucial role in the growth and development of certain types of breast cancer .
Mode of Action
Similar fluorinated pyrazole compounds have been shown to interact with their targets (such as erα) by binding to them . This binding can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar fluorinated pyrazole compounds have been shown to affect various biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Pharmacokinetics
The presence of fluorine in the compound could potentially increase the binding affinity of the protein–ligand complex , which could impact its bioavailability.
Result of Action
Similar fluorinated pyrazole compounds have been shown to exhibit anti-cancer activity against breast cancer cell lines .
Action Environment
The stability of the compound could potentially be influenced by the presence of the c-f bond, which has greater stability than the c-h bond .
Properties
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-9-11-21(12-10-16)33(30,31)27-23(18-6-3-7-19(24)13-18)15-22(25-27)17-5-4-8-20(14-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOLICVCMNEHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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